

Application Notes and Protocols for Labeling Proteins with 7-(Ethylamino)-4-methylcoumarin

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Compound of Interest

Compound Name: 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-

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This document provides a detailed protocol for the covalent labeling of proteins with the blue fluorescent probe 7-(ethylamino)-4-methylcoumarin. The primary method described utilizes a succinimidyl ester (SE) derivative of 7-(ethylamino)-4-methylcoumarin-3-acetic acid to target primary amines on the protein surface, forming a stable amide linkage. This method is widely applicable for preparing fluorescently-labeled proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Data Presentation: Photophysical and Labeling Properties

The following table summarizes the key quantitative data for coumarin-based fluorescent probes relevant to protein labeling.

Property	7-Amino-4-methylcoumarin	7-Hydroxycoumarin	7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
Excitation Maxima (nm)	380[1][2][3]	386[1][2][3]	387[4]
Emission Maxima (nm)	444[1][2][3][5]	448[1][2][3]	468[4]
Molecular Weight (Da)	175.18	-	402.4[4]
Purity	>99%	-	-
pH Sensitivity	Fluorescence is stable across a wide pH range (3-10).[3]	Fluorescence is pH-dependent (pKa = 7.5) and quenched in acidic environments.[1][2][3]	-
Degree of Substitution	Approximately 1.6 basic amino acid residues labeled on each molecule of casein.[6]	-	-

Experimental Protocols

Protocol 1: Labeling of Proteins with 7-(Ethylamino)-4-methylcoumarin-3-acetic acid, Succinimidyl Ester

This protocol details the covalent attachment of 7-(ethylamino)-4-methylcoumarin-3-acetic acid, succinimidyl ester (SE) to primary amines (e.g., lysine residues) of a target protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4)
- 7-(Ethylamino)-4-methylcoumarin-3-acetic acid, SE

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3
- Purification resin (e.g., Sephadex G-25)[6]
- 1X Phosphate-Buffered Saline (PBS), pH 7.4

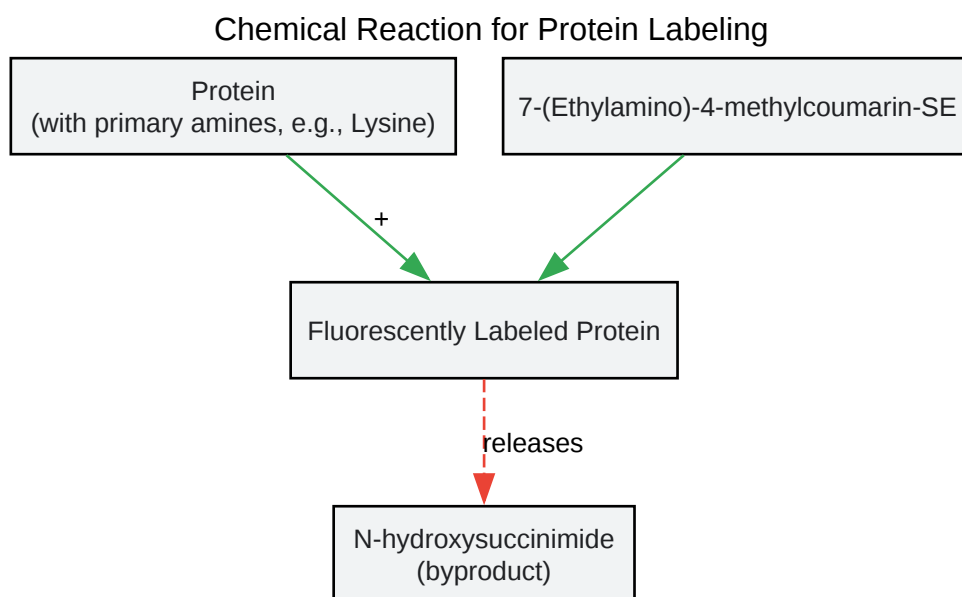
Methodology:

- Prepare the Protein Solution:
 - Dissolve the protein of interest in an amine-free buffer such as 1X PBS.
 - The recommended protein concentration is 2.5-5 mg/mL for optimal labeling efficiency.[7]
- Prepare the Dye Stock Solution:
 - Immediately before use, prepare a 10 mg/mL stock solution of 7-(ethylamino)-4-methylcoumarin-3-acetic acid, SE in anhydrous DMF or DMSO.
 - Vortex until the dye is completely dissolved.
- Perform the Labeling Reaction:
 - Add the appropriate amount of 1 M sodium bicarbonate (pH 8.3) to the protein solution to achieve a final concentration of 0.1 M.
 - Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[7]
- Purify the Conjugate:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4.[6]

- Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[6]
- Elute the protein with 1X PBS, pH 7.4. The labeled protein will elute first.[6]
- Collect the fractions containing the blue fluorescently labeled protein.
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorption maximum of the coumarin dye (approximately 350-380 nm).[6]
 - The DOL can be calculated using the Beer-Lambert law.

Visualizations

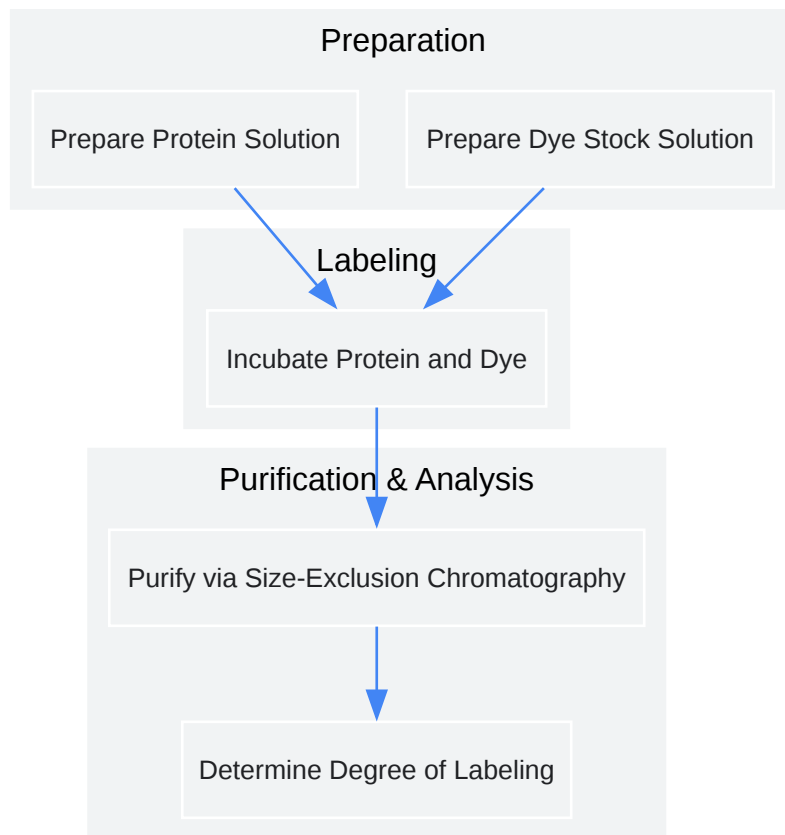
Signaling Pathway and Experimental Workflow Diagrams



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Caption: Covalent labeling of a protein with a succinimidyl ester derivative of 7-(ethylamino)-4-methylcoumarin.

Experimental Workflow for Protein Labeling



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Caption: Step-by-step workflow for labeling, purification, and analysis of the fluorescently labeled protein.

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